![molecular formula C11H18N2O3 B020279 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid CAS No. 104160-97-6](/img/structure/B20279.png)
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclopenta[b]pyrrole derivatives involves multi-step processes that start from various precursors, such as anilines or pyrrole derivatives. For example, aminophenylcyclopenta[b]pyrrolones have been synthesized starting from substituted anilines, leading to a new heterocyclic system with potential pharmacological interest, particularly in the virology field (Dallemagne et al., 1994). Additionally, octahydro-pyrano[3,2-b]pyrrole 2-carboxylic acids, derived from D-mannose, serve as novel bicyclic amino acids for synthesizing biologically active molecules (Ella-Menye et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within the cyclopenta[b]pyrrole family has been elucidated through various techniques, including X-ray crystallography. For example, studies have shown the unique stereochemistry and ring junction configurations in cyclopropane and pyrrolo derivatives, providing insight into their three-dimensional arrangement and potential interaction with biological targets (Cetina et al., 2004).
Chemical Reactions and Properties
Cyclopenta[b]pyrrole derivatives engage in a variety of chemical reactions, showcasing their versatility. For instance, base-promoted transannulation has been used to create structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015). Such reactions underscore the chemical reactivity and potential for creating complex heterocyclic systems.
Physical Properties Analysis
The physical properties of cyclopenta[b]pyrrole derivatives, including solubility and stability, are critical for their application in synthesizing biologically active compounds. Research has focused on developing organo-soluble poly(amide–imide)s from bicyclo[2,2,2]oct-7-ene-tetracarboxylic-bis-L-amino acids, indicating the importance of solubility and polymer compatibility in materials science applications (Faghihi et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the utility of cyclopenta[b]pyrrole derivatives in chemical synthesis and drug design. Studies on the synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids from pyrrole highlight the synthetic utility and potential for creating constrained amino acid derivatives for peptide construction (Beumer et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biologically Active Molecule Construction
Bicyclic amino acids, including structures related to 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic acid, are pivotal in synthesizing biologically active molecules and peptidomimetics. For instance, the synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose has been explored for their potential use in preparing aeruginosin analogs and conformationally constrained peptidomimetics. These compounds are crucial for studying inhibition activities toward serine proteases such as thrombin and trypsin, highlighting their significance in therapeutic applications (Ella-Menye, Nie, & Wang, 2008).
Development of New Chemical Synthesis Methods
Research on the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones has provided a novel approach to synthesizing fused pyridines and pyrroles. This method shows excellent regio- and stereoselectivity, facilitating the creation of structurally diverse molecules with potential applications in drug discovery and material science. Such advances in chemical synthesis techniques open new pathways for the development of pharmaceuticals and novel materials (Yang et al., 2015).
Eigenschaften
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-aminopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCLJVMRACEC-JBDRJPRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546785 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid | |
CAS RN |
104160-97-6 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



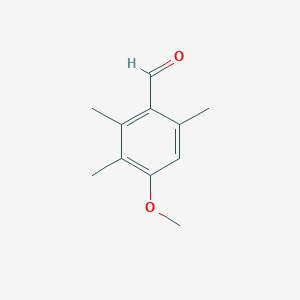
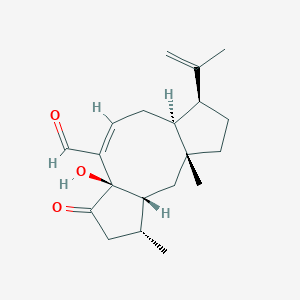
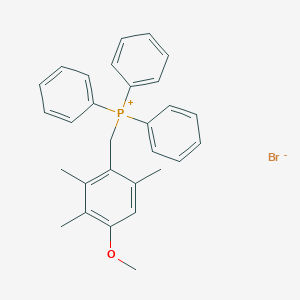
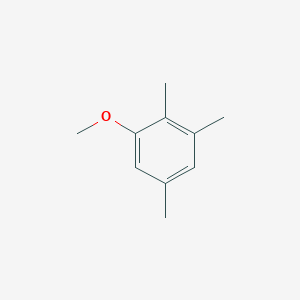
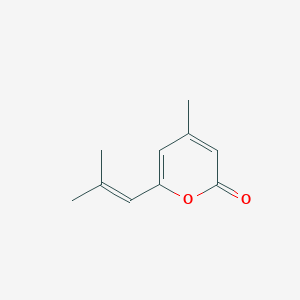
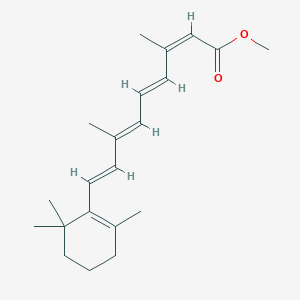
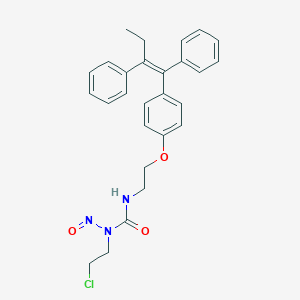
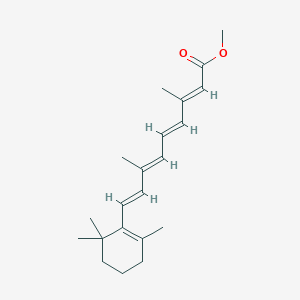
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
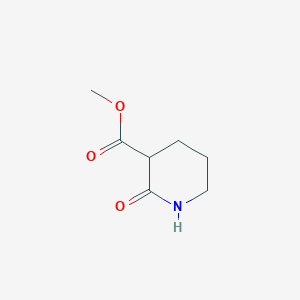
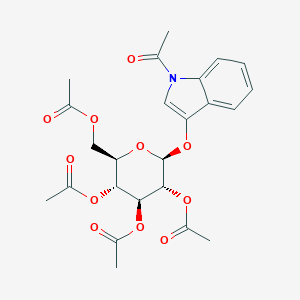
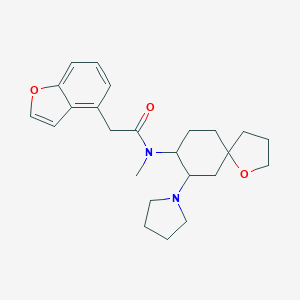

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)